
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate is a chemical compound with the molecular formula C13H8Cl3NO2 and a molecular weight of 316.57 g/mol . This compound is known for its unique structure, which includes a nicotinate core substituted with chloro and dichlorophenyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate typically involves a multi-step reaction process. One common method includes the following steps :
Starting Materials: 6-chloro-5-iodo-nicotinic acid methyl ester and 3,4-dichlorophenylboronic acid.
Catalyst: 1,1’-bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane complex.
Reaction Conditions: The reaction is carried out in toluene at 70°C with sodium carbonate in water for 18 hours.
Isolation: The product is isolated by cooling the reaction mixture, separating the phases, and washing the organic phase with water. The organic phase is then treated with lithium hydroxide monohydrate in water, followed by acidification with hydrochloric acid. The product is crystallized and dried to obtain a yield of 76%.
Analyse Chemischer Reaktionen
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate involves its interaction with specific molecular targets. The compound’s chloro and dichlorophenyl groups allow it to engage in various chemical interactions, potentially affecting biological pathways. detailed studies on its exact mechanism of action are limited .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-chloro-5-(3,4-dichlorophenyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory effects.
Chlorantraniliprole: A compound with a similar nicotinate core but different substituents, used as an insecticide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H8Cl3NO2 |
|---|---|
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
methyl 6-chloro-5-(3,4-dichlorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl3NO2/c1-19-13(18)8-4-9(12(16)17-6-8)7-2-3-10(14)11(15)5-7/h2-6H,1H3 |
InChI-Schlüssel |
VCLLBOWOVGDNKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



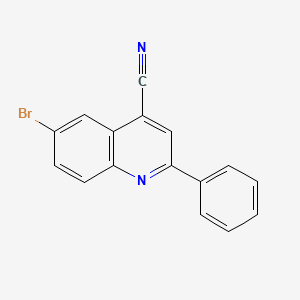
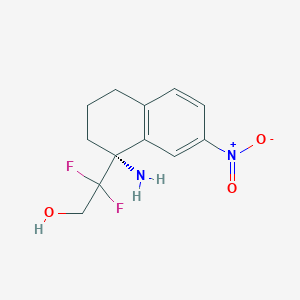
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
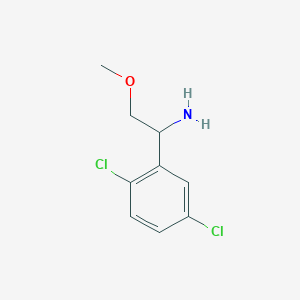


![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
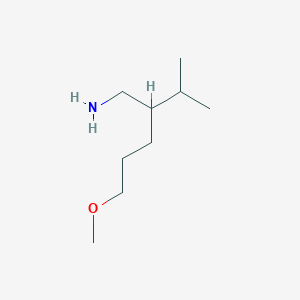
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
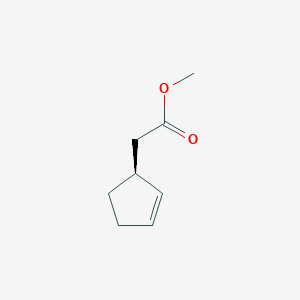
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
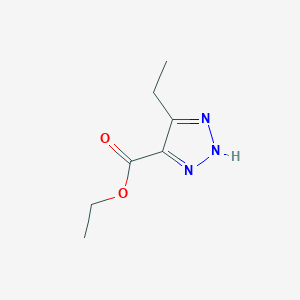
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
